molecular formula C12H15F2NO3 B2411844 Tert-butyl 5-amino-2-(difluoromethoxy)benzoate CAS No. 2248286-07-7

Tert-butyl 5-amino-2-(difluoromethoxy)benzoate

Cat. No.: B2411844
CAS No.: 2248286-07-7
M. Wt: 259.253
InChI Key: ZDFJNZJUVWIPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C12H15F2NO3 It is a benzoate ester derivative, characterized by the presence of an amino group and a difluoromethoxy group attached to the benzene ring

Properties

IUPAC Name

tert-butyl 5-amino-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-6-7(15)4-5-9(8)17-11(13)14/h4-6,11H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFJNZJUVWIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-hydroxybenzoic acid and tert-butyl alcohol.

    Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form tert-butyl 5-amino-2-hydroxybenzoate.

    Difluoromethylation: The hydroxyl group is then converted to a difluoromethoxy group using a difluoromethylating agent, such as difluoromethyl phenyl sulfone, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 5-amino-2-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Tert-butyl 5-amino-2-(difluoromethoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-2-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Tert-butyl 5-amino-2-chlorobenzoate: Contains a chlorine atom instead of a difluoromethoxy group.

    Tert-butyl 5-amino-2-fluorobenzoate: Contains a single fluorine atom instead of a difluoromethoxy group.

Uniqueness

Tert-butyl 5-amino-2-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in drug design and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.